An In-depth Technical Guide to N-(1-Naphthyl)-1-adamantanecarboxamide
An In-depth Technical Guide to N-(1-Naphthyl)-1-adamantanecarboxamide
Foreword: The landscape of medicinal chemistry is continually shaped by the pursuit of novel scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates. Among these, the adamantane moiety stands out for its unique three-dimensional, rigid, and lipophilic nature. This guide focuses on a specific, yet underexplored, member of this family: N-(1-Naphthyl)-1-adamantanecarboxamide (CAS No. 121768-37-4) . While extensive biological data for this precise molecule is not widely published, its structural components—a bulky adamantane cage and an aromatic naphthyl group—place it within the promising class of N-Aryl-1-adamantanecarboxamides. This document serves as a technical primer for researchers, synthesizing established principles of adamantane chemistry to provide a robust framework for the synthesis, characterization, and potential biological evaluation of this compound.
The Adamantane Advantage in Drug Design
The adamantane scaffold is more than a simple lipophilic appendage; its rigid, strain-free, diamondoid structure offers several key benefits in drug design.[1][2] It can:
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Enhance Lipophilicity: The bulky hydrocarbon cage significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.
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Impart Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can protect adjacent functional groups and prolong a drug's half-life.
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Provide a 3D Scaffold: Unlike flat aromatic rings, the three-dimensional nature of adamantane allows for precise, predictable orientation of substituents, enabling optimized interactions with protein binding pockets.[1]
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Serve as a Pharmacophore: In many cases, the adamantane group itself is a key component of the pharmacophore, directly contributing to biological activity, as seen in antiviral and CNS-active drugs.
N-(1-Naphthyl)-1-adamantanecarboxamide combines this robust scaffold with a planar, aromatic naphthyl system through a stable amide linkage, creating a molecule with significant potential for diverse biological interactions.
Physicochemical and Analytical Profile
While experimental data is limited, a foundational profile of N-(1-Naphthyl)-1-adamantanecarboxamide can be compiled from available spectroscopic data and predictions based on its chemical structure.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 121768-37-4 | NIST[3][4] |
| Molecular Formula | C₂₁H₂₃NO | NIST[3][4] |
| Molecular Weight | 305.41 g/mol | NIST[3][4] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on related compounds like 1-Adamantanecarboxamide.[5][6] |
| Solubility | Predicted to be soluble in organic solvents (DCM, THF, DMSO) and insoluble in water. | Based on the high lipophilicity of the adamantane and naphthyl groups.[7] |
| Melting Point | Not reported. Expected to be relatively high (>150 °C). | The parent 1-Adamantanecarboxamide has a melting point of 188-190 °C.[6] |
Spectroscopic Characterization
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available.[3] The molecular ion peak [M]⁺ is expected at m/z 305.4. Key fragmentation patterns would likely involve the loss of the naphthylamine group or cleavage of the adamantane cage.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the adamantane protons (typically broad multiplets between 1.7-2.1 ppm), the naphthyl aromatic protons (in the 7.4-8.2 ppm region), and a characteristic amide proton (N-H) signal, which may be broad and located further downfield.
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¹³C NMR Spectroscopy: The carbon NMR would show signals for the adamantane cage carbons (typically between 28-40 ppm), the amide carbonyl carbon (~175-180 ppm), and the distinct aromatic carbons of the naphthyl ring.
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Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O stretch (carbonyl band, ~1650 cm⁻¹).
Synthesis and Purification
The most direct route to N-(1-Naphthyl)-1-adamantanecarboxamide is through the formation of an amide bond between 1-adamantanecarboxylic acid and 1-naphthylamine. Several effective methods for amide coupling are well-established in organic synthesis.[8][9][10] A robust and scalable method utilizing phosphorus trichloride as a catalyst is presented here.[11]
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(1-Naphthyl)-1-adamantanecarboxamide.
Detailed Experimental Protocol
Objective: To synthesize N-(1-Naphthyl)-1-adamantanecarboxamide from 1-adamantanecarboxylic acid and 1-naphthylamine.
Materials:
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1-Adamantanecarboxylic acid (1.0 eq)
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1-Naphthylamine (1.0 eq)
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Phosphorus trichloride (PCl₃) (0.5 eq)
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Triethylamine (Et₃N) (3.0 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Toluene (anhydrous)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (Brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanecarboxylic acid (1.0 eq), 1-naphthylamine (1.0 eq), 4-dimethylaminopyridine (0.1 eq), and anhydrous toluene.
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Addition of Reagents: Stir the mixture at room temperature and add triethylamine (3.0 eq). Subsequently, add phosphorus trichloride (0.5 eq) dropwise. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DMAP serves as a nucleophilic catalyst to accelerate the reaction.
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Reaction Execution: Heat the reaction mixture to 80°C and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: The acidic wash removes unreacted amines and basic catalysts, while the basic wash removes unreacted carboxylic acid, ensuring a cleaner crude product.
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Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(1-Naphthyl)-1-adamantanecarboxamide.
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Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Potential Biological Activity and Experimental Evaluation
While this specific molecule has not been extensively profiled, the class of N-adamantanecarboxamides has shown significant activity as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[12] This enzyme is a compelling therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.
The 11β-HSD1 Signaling Pathway
11β-HSD1 is primarily expressed in glucocorticoid target tissues like the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Overactivity of 11β-HSD1 leads to elevated intracellular cortisol levels, which promotes gluconeogenesis, lipogenesis, and insulin resistance. Inhibition of this enzyme is a validated strategy to counteract these metabolic disturbances.
Caption: Hypothesized inhibition of the 11β-HSD1 pathway.
Protocol: In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of N-(1-Naphthyl)-1-adamantanecarboxamide against human 11β-HSD1.
Principle: This is a cell-free, scintillation proximity assay (SPA) that measures the conversion of ³H-cortisone to ³H-cortisol by recombinant human 11β-HSD1. The ³H-cortisol product is captured by a specific antibody coupled to SPA beads, bringing it into proximity with the scintillant to generate a light signal.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
NADPH (cofactor)
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³H-cortisone (substrate)
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Anti-cortisol monoclonal antibody
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Protein A-coated SPA beads
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Assay buffer (e.g., Tris-HCl with EDTA)
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N-(1-Naphthyl)-1-adamantanecarboxamide (test compound)
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Known 11β-HSD1 inhibitor (positive control)
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DMSO (vehicle)
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96-well microplates
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Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-(1-Naphthyl)-1-adamantanecarboxamide in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.
-
Assay Reaction: a. In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition). b. Add 75 µL of assay buffer containing NADPH. c. Add 10 µL of ³H-cortisone substrate. d. Initiate the reaction by adding 10 µL of recombinant 11β-HSD1 enzyme. e. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
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Detection: a. Stop the reaction by adding 50 µL of a "stop solution" containing the anti-cortisol antibody. b. Add 50 µL of a suspension of the Protein A-coated SPA beads. c. Seal the plate and incubate at room temperature for at least 2 hours to allow for antibody-cortisol binding and bead settling.
-
Data Acquisition: Count the plate in a microplate scintillation counter. The signal is directly proportional to the amount of ³H-cortisol produced.
-
Data Analysis: a. Convert the raw counts per minute (CPM) to percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Self-Validating System: The inclusion of 0% and 100% inhibition controls, along with a positive control compound, ensures the validity of each assay plate and allows for accurate determination of inhibitory potency.
Conclusion and Future Directions
N-(1-Naphthyl)-1-adamantanecarboxamide represents a molecule of significant interest at the intersection of established pharmacophores. While specific biological data remains to be published, this guide provides a comprehensive technical foundation for its synthesis, characterization, and evaluation. The proposed protocols, grounded in established chemical and biological principles, offer a clear path for researchers to explore its potential. Future investigations should focus on confirming its activity against 11β-HSD1 and screening it against other targets where adamantane derivatives have shown promise, such as viral proteins, ion channels, and other metabolic enzymes.[1][13][14] The synthesis of analogs with substitutions on the naphthyl ring could further elucidate structure-activity relationships and lead to the discovery of potent and selective therapeutic agents.
References
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